tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate chemical properties
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate chemical properties
An In-Depth Technical Guide to tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The strategic functionalization of the indazole ring is paramount in the field of medicinal chemistry and drug discovery. tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a key synthetic intermediate, purpose-built for the controlled, multi-step synthesis of more complex indazole derivatives.
This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound. The presence of three distinct functional domains—the N-1 tert-butyloxycarbonyl (Boc) protecting group, the C-3 methyl group, and the C-5 nitro group—imparts a unique reactivity profile that is highly valuable for synthetic chemists. We will explore the causality behind its synthesis and reactions, providing field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate incorporates an indazole core functionalized at key positions to direct subsequent synthetic transformations. The Boc group at the N-1 position serves as a sterically bulky, acid-labile protecting group, preventing unwanted side reactions at this nitrogen. The electron-withdrawing nitro group at C-5 significantly modulates the electronic properties of the aromatic ring, while the C-3 methyl group provides a simple substitution.
Systematic IUPAC Name: tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄ | Calculated |
| Molecular Weight | 277.28 g/mol | Calculated |
| Exact Mass | 277.10626 g/mol | Calculated |
| Topological Polar Surface Area | 89.94 Ų | Calculated (based on similar structures[2]) |
| XLogP3 | 2.9 | Calculated (based on similar structures[3]) |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 5 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
| CAS Number | 1083057-71-3 | |
Synthesis and Purification
The synthesis of the title compound is logically approached in a two-step sequence starting from the corresponding unprotected indazole. This strategy ensures the correct placement of the essential functional groups before introducing the protecting group that facilitates more complex downstream modifications.
Synthetic Pathway: The most direct route involves the N-acylation of 3-methyl-5-nitro-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O).
Caption: Proposed synthetic workflow for the title compound.
Experimental Protocol: N-Boc Protection of 3-methyl-5-nitro-1H-indazole
This protocol is a standard and highly effective method for the introduction of a Boc group onto the indazole nitrogen. The use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is crucial for activating the Boc anhydride, especially with the electronically deactivated indazole substrate.
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Preparation: To a solution of 3-methyl-5-nitro-1H-indazole (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M), add triethylamine (TEA) (1.2 equiv.). Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature.
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Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in the same solvent.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl (to remove TEA and DMAP), saturated NaHCO₃ solution, and finally, brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. The N-1 isomer is generally the major product under these conditions[4][5].
Spectroscopic Characterization
The structural features of the molecule give rise to a distinct spectroscopic signature. The following table summarizes the predicted data based on characteristic values for the incorporated functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value | Rationale |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 8.0 - 8.8 ppm | The nitro group at C-5 is strongly electron-withdrawing, causing significant downfield shifts for adjacent aromatic protons. |
| C3-CH₃ Protons | δ 2.5 - 2.7 ppm | Typical range for a methyl group attached to an aromatic system. | |
| Boc (t-Bu) Protons | δ 1.6 - 1.8 ppm | A characteristic singlet integrating to 9 protons for the tert-butyl group[6]. | |
| ¹³C NMR | Carbamate C=O | δ 148 - 152 ppm | Expected range for a carbamate carbonyl carbon. |
| Boc C(CH₃)₃ | δ 82 - 85 ppm | Quaternary carbon of the tert-butyl group. | |
| Boc C(CH₃)₃ | δ 28 - 29 ppm | Methyl carbons of the tert-butyl group[6]. | |
| FT-IR | N-O Asymmetric Stretch | ν 1520 - 1560 cm⁻¹ | Characteristic strong absorption for a nitro group. |
| N-O Symmetric Stretch | ν 1340 - 1380 cm⁻¹ | Characteristic strong absorption for a nitro group. | |
| C=O Stretch (Carbamate) | ν 1725 - 1750 cm⁻¹ | Strong absorption typical for the Boc protecting group carbonyl[6][7]. |
| Mass Spec | [M+H]⁺ | m/z 278.11 | Calculated for C₁₃H₁₆N₃O₄⁺. |
Chemical Reactivity and Stability
The reactivity of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is dominated by the chemistry of its three key functional groups. Understanding this reactivity is essential for its effective use as a synthetic intermediate.
The N1-Boc Group: A Gateway for Deprotection
The Boc group is prized for its stability to a wide range of reagents (e.g., mild bases, hydrogenolysis) while being readily removable under specific acidic or basic conditions[4]. This dual nature allows for selective chemical manipulation at other parts of the molecule.
Caption: Key deprotection pathways for the N1-Boc group.
Experimental Protocol: Acid-Catalyzed Deprotection
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Dissolution: Dissolve the N-Boc protected indazole (1.0 equiv.) in anhydrous dichloromethane (DCM).
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Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
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Work-up: Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a cold, saturated solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deprotected indazole.
Causality: Strong acids like TFA protonate the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating the loss of a stable tert-butyl cation (which is scavenged or polymerizes) and carbon dioxide.
Experimental Protocol: Base-Catalyzed Deprotection A highly selective method for removing the N-Boc group from indazoles can be achieved with sodium methoxide in methanol, which is advantageous for substrates sensitive to acid[8].
-
Dissolution: Dissolve the N-Boc protected indazole in dry methanol.
-
Base Addition: Add a catalytic amount of sodium methoxide (NaOMe).
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC[8].
-
Work-up: Neutralize the reaction with a mild acid (e.g., NH₄Cl solution) and remove the methanol under reduced pressure. The product can then be extracted into an organic solvent.
The C-5 Nitro Group: An Electronic Sink and Synthetic Handle
The strongly electron-withdrawing nitro group serves two primary purposes:
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Electronic Modulation: It deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. Any substitution that does occur would be directed to the positions meta to the nitro group (C-4 and C-6).
-
Synthetic Transformation: The nitro group is a versatile precursor to an amino group. This transformation is a cornerstone of many synthetic pathways in drug discovery, as the resulting aniline derivative can undergo a wide variety of subsequent reactions (e.g., amide coupling, diazotization, reductive amination). A standard method for this reduction is the use of tin(II) chloride (SnCl₂) in a protic solvent or catalytic hydrogenation (H₂, Pd/C).
Applications in Organic Synthesis and Drug Discovery
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is not typically an end-product but rather a crucial building block. Its value lies in the orthogonal reactivity of its functional groups. A synthetic chemist can, for example:
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Reduce the nitro group to an amine.
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Perform a coupling reaction or other modification on the newly formed amine.
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Remove the Boc protecting group under acidic or specific basic conditions to reveal the N-1 proton, which can then be used for N-alkylation or N-arylation reactions[5].
This controlled, stepwise functionalization is essential for building the molecular complexity required for modern drug candidates. The indazole core itself is present in several approved drugs, and intermediates like this are vital for the exploration of new chemical space around this valuable scaffold.
Conclusion
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a well-designed synthetic intermediate whose chemical properties are a direct result of its specific functionalization. The interplay between the acid-labile N-Boc protecting group and the electron-withdrawing, yet synthetically versatile, C-5 nitro group provides a robust platform for the synthesis of complex indazole derivatives. A thorough understanding of its reactivity, particularly the conditions for selective deprotection and nitro group reduction, allows researchers to efficiently leverage this compound in the pursuit of novel therapeutics.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Chavan, S. P., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Bolla, M. L., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, NIH Public Access.
- PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate.
- Venkatapathya, K., et al. (2019). Supporting Information - A facile four component reaction for the synthesis of Dihydropyrimidinones. The Royal Society of Chemistry.
-
PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Yoshida, H., et al. (2007). Supporting Information for A Versatile Route to 1H-Indazoles from o-Azidobenzaldehydes and Their Application to the Synthesis of N-Aryl-1H-indazoles. Wiley-VCH.
- Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Eureka.
- Echemi.
Sources
- 1. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. echemi.com [echemi.com]
- 3. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
